molecular formula C9H8F3NO B8013470 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)-

1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)-

Cat. No. B8013470
M. Wt: 203.16 g/mol
InChI Key: LGSACHBMAMCNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-(trifluoromethoxy)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)14-8-3-1-2-7-6(8)4-5-13-7/h1-3,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSACHBMAMCNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 2,3-dihydro-4-(trifluoromethoxy)-

Synthesis routes and methods

Procedure details

0.57 g of sodium cyanoborohydride is gradually added to a solution of 0.87 g of 4-(trifluoromethoxy)indole in 12 ml of trifluoroacetic acid under argon, cooled to a temperature of about −5° C. The reaction mixture is allowed to warm up to 0° C. for 3 hours, and is then poured into 30 g of ice and alkalinized with 21 ml of a concentrated sodium hydroxide solution. After stirring for 19 hours, the mixture is diluted with 60 ml of ethyl acetate and then stirred at ambient temperature for 30 minutes. After settling out, the organic phase is separated and the aqueous phase is extracted with 3×60 ml of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is treated again with a mixture of 50 ml of water, 50 ml of ethyl acetate and 10 ml of a concentrated sodium hydroxide solution and stirred at ambient temperature for 30 minutes, and then separated by settling out. The organic phase is separated and the aqueous phase is extracted with 3×50 ml of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 25 g cartridge of 15-40 μm silica, elution being carried out with 95/5; 90/10; then 85/15 v/v cyclohexane/ethyl acetate mixtures, at a flow rate of 25 ml/min. 0.18 g of impure 4-(trifluoromethoxy)indoline is thus obtained in the form of a yellow oil which is directly used in the next step.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

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